molecular formula C8H8FN3 B13011762 (7-fluoro-1H-indazol-3-yl)methanamine

(7-fluoro-1H-indazol-3-yl)methanamine

Cat. No.: B13011762
M. Wt: 165.17 g/mol
InChI Key: KXELRKFBLOZUMA-UHFFFAOYSA-N
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Description

(7-fluoro-1H-indazol-3-yl)methanamine is a chemical compound with the molecular formula C8H8FN3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 7th position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-1H-indazol-3-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-1H-indazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (7-fluoro-1H-indazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities .

Industry

The compound finds applications in the pharmaceutical industry for the development of new drugs and in the chemical industry for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of (7-fluoro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 7th position enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (7-fluoro-1-methyl-1H-indazol-3-ylamine): Similar in structure but with a methyl group instead of a methanamine group.

    (6-fluoro-1H-indazol-3-yl)methanamine: Similar but with the fluorine atom at the 6th position.

    (5-fluoro-1H-indazol-3-yl)methanamine: Similar but with the fluorine atom at the 5th position.

Uniqueness

The unique positioning of the fluorine atom at the 7th position in (7-fluoro-1H-indazol-3-yl)methanamine imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

(7-fluoro-2H-indazol-3-yl)methanamine

InChI

InChI=1S/C8H8FN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,4,10H2,(H,11,12)

InChI Key

KXELRKFBLOZUMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)CN

Origin of Product

United States

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